(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 132794-02-6
VCID: VC0161566
InChI: InChI=1S/C17H14O4S/c1-21-15-8-4-2-6-12(15)10-13-11-22(19,20)16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+
SMILES: COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O
Molecular Formula: C17H14O4S
Molecular Weight: 314.4 g/mol

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide

CAS No.: 132794-02-6

Main Products

VCID: VC0161566

Molecular Formula: C17H14O4S

Molecular Weight: 314.4 g/mol

(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide - 132794-02-6

CAS No. 132794-02-6
Product Name (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide
Molecular Formula C17H14O4S
Molecular Weight 314.4 g/mol
IUPAC Name (3Z)-3-[(2-methoxyphenyl)methylidene]-1,1-dioxothiochromen-4-one
Standard InChI InChI=1S/C17H14O4S/c1-21-15-8-4-2-6-12(15)10-13-11-22(19,20)16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+
Standard InChIKey OJYKFKKTLXEUFG-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C/2\CS(=O)(=O)C3=CC=CC=C3C2=O
SMILES COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O
Canonical SMILES COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O
Synonyms (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide
PubChem Compound 6449267
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator